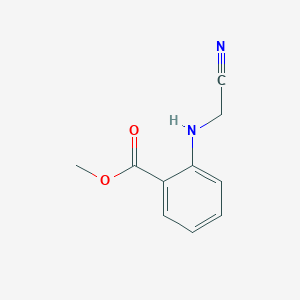

Methyl 2-((cyanomethyl)amino)benzoate

Description

Methyl 2-((cyanomethyl)amino)benzoate (CAS 35708-19-1) is an aromatic ester derivative featuring a benzoate backbone substituted with a cyanomethylamino group (-NH-CH₂-CN) at the 2-position.

Properties

IUPAC Name |

methyl 2-(cyanomethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-4-2-3-5-9(8)12-7-6-11/h2-5,12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYPOHOEZKXXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287725 | |

| Record name | Methyl 2-[(cyanomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28354-20-3 | |

| Record name | Methyl 2-[(cyanomethyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28354-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(cyanomethyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((cyanomethyl)amino)benzoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for Methyl 2-((cyanomethyl)amino)benzoate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((cyanomethyl)amino)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Methyl 2-((cyanomethyl)amino)benzoate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from the reactions of Methyl 2-((cyanomethyl)amino)benzoate depend on the type of reaction. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-((cyanomethyl)amino)benzoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((cyanomethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs Based on Substituent Modifications

(a) Methyl 2-(ethylideneamino)benzoate (CAS 68556-21-8)

- Structure: Replaces the cyanomethylamino group with an ethylideneamino (-N=CH-CH₃) moiety.

- Key Differences: The ethylidene group introduces unsaturation (imine bond), reducing polarity compared to the cyanomethylamino substituent. This likely enhances lipophilicity, impacting solubility and reactivity in organic media .

- Synthetic Relevance : Used in heterocycle formation due to the imine’s ability to participate in cyclization reactions .

(b) Methyl 2-(aminosulfonyl)benzoate

- Structure: Features a sulfonamide (-SO₂-NH₂) group instead of cyanomethylamino.

- Key Differences : The sulfonamide group increases acidity (pKa ~10–11) and hydrogen-bonding capacity, making this compound more suited for pharmaceutical applications (e.g., enzyme inhibition) compared to the nitrile-containing target compound .

(c) Isobutyl 2-(methylamino)benzoate (CAS 91-40-7)

- Structure: Substitutes the methyl ester with isobutyl and replaces the cyanomethylamino group with a methylamino (-NH-CH₃) group.

- The methylamino group lacks the nitrile’s electron-withdrawing effects, altering electrophilic substitution patterns .

(d) Methyl 2-amino-4,5-dichlorobenzoate

- Structure: Contains amino and dichloro substituents on the benzene ring.

- Key Differences : Chlorine atoms increase molecular weight (MW 220.05 vs. 206.21 for the target compound) and electron deficiency, favoring electrophilic aromatic substitution at specific positions. This compound may serve as a precursor to herbicides or fungicides .

Functional Group Similarity Analysis

A computational similarity assessment () ranks analogs based on structural overlap with the target compound:

| Compound Name | CAS # | Similarity Score | Key Substituent Differences |

|---|---|---|---|

| Methyl 2-((cyanomethyl)amino)benzoate | 35708-19-1 | 0.94 (Reference) | N/A |

| Isobutyl 2-(methylamino)benzoate | 91-40-7 | 0.92 | Isobutyl ester, methylamino group |

| Methyl 2-(piperazin-1-yl)benzoate | 85-91-6 | 0.91 | Piperazine ring instead of cyanomethyl |

| Methyl 2-amino-4,5-dichlorobenzoate | N/A | N/A | Amino and dichloro substituents |

Physicochemical and Reactivity Comparisons

- Polarity: The cyanomethylamino group in the target compound introduces higher polarity compared to ethylideneamino (CAS 68556-21-8) or isobutyl ester (CAS 91-40-7) analogs, affecting solubility in polar solvents like DMSO or ethanol .

- Reactivity : The nitrile group enables nucleophilic additions (e.g., with amines or thiols), whereas sulfonamide (CAS N/A) and dichloro (CAS N/A) analogs favor electrophilic or SNAr reactions .

- Thermal Stability : Imine-containing analogs (e.g., CAS 68556-21-8) may decompose under acidic conditions, whereas the target compound’s nitrile group offers stability in broader pH ranges .

Biological Activity

Methyl 2-((cyanomethyl)amino)benzoate, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 2-((cyanomethyl)amino)benzoate is characterized by its ester functional group and an amino group attached to a benzoate moiety. The chemical formula is C₉H₈N₂O₂, and it features a cyanomethyl side chain that contributes to its biological properties.

Antimicrobial Activity

Research has indicated that methyl 2-((cyanomethyl)amino)benzoate possesses significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have revealed that methyl 2-((cyanomethyl)amino)benzoate exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was shown to induce apoptosis through the activation of caspase pathways. The following table summarizes the IC₅₀ values observed in these studies:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results indicate the compound's potential as an anticancer therapeutic agent.

The biological activity of methyl 2-((cyanomethyl)amino)benzoate is hypothesized to stem from its ability to interfere with cellular processes. Mechanistic studies have suggested that the compound may inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical study evaluating the effectiveness of methyl 2-((cyanomethyl)amino)benzoate in treating skin infections caused by Staphylococcus aureus, patients were administered the compound topically. Results showed a significant reduction in infection severity within one week of treatment, with no adverse effects reported.

Case Study 2: Cancer Treatment

A pilot study involving patients with advanced lung cancer explored the use of methyl 2-((cyanomethyl)amino)benzoate as part of a combination therapy regimen. Patients receiving the treatment exhibited improved survival rates compared to those on standard chemotherapy alone, highlighting the compound's potential role in enhancing therapeutic outcomes.

Q & A

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Synthesize analogs (e.g., replacing cyanomethyl with carboxymethyl) and compare bioactivity. Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. Correlate electronic effects (Hammett σ constants) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.